
tert-Butylhydroquinone
Overview
Description
t-Butylhydroquinone, also known as 2-tert-butyl-1,4-benzenediol, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. This compound is widely used as an antioxidant in various industries, including food, cosmetics, and biodiesel .
Preparation Methods
t-Butylhydroquinone is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified. The synthesis process should be conducted under controlled conditions to prevent any unwanted byproducts or reactions .
Chemical Reactions Analysis
t-Butylhydroquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylquinone.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic OH groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are tert-butylquinone and hydroquinone derivatives .
Scientific Research Applications
Food Preservation
Antioxidant Properties
TBHQ is primarily recognized for its role as a food additive to prevent oxidation in edible oils and fats. It extends the shelf life of products by inhibiting rancidity and maintaining flavor stability. TBHQ is effective in low concentrations, typically around 0.02% to 0.1%, and is often used in conjunction with other antioxidants to enhance efficacy .
Mechanism of Action
The antioxidant mechanism involves the scavenging of free radicals and the stabilization of peroxyl radicals, which are responsible for lipid peroxidation. TBHQ can also regenerate other antioxidants, such as vitamin E, thereby amplifying its protective effects against oxidative damage .
Antibacterial Applications
Antibacterial Activity
Recent studies have demonstrated that TBHQ possesses significant antibacterial properties, particularly against Staphylococcus aureus. Its oxidation product, tert-butylbenzoquinone (TBBQ), exhibits enhanced antibacterial activity, effectively eradicating biofilms formed by this pathogen . The minimum inhibitory concentration (MIC) for TBBQ against clinical isolates of Staphylococcus aureus was found to be as low as 8 mg/L .
Potential Healthcare Applications
Given its antibacterial properties, TBHQ may have potential applications in healthcare settings, particularly in preventing infections associated with surgical procedures or chronic wounds . Further research is warranted to explore its efficacy and safety in clinical settings.
Neurological Research
Impact on Ischemic Stroke
Research indicates that TBHQ may influence outcomes following ischemic stroke. In murine models, TBHQ treatment was associated with increased post-stroke mortality and worsened neurological deficits due to compromised blood-brain barrier permeability . This suggests that while TBHQ has protective antioxidant properties, its effects on brain health may vary depending on the pathological context.
Mechanism of Action in Neurology
TBHQ activates the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. However, excessive activation may lead to adverse effects on mitochondrial function in cerebrovascular endothelial cells . Understanding these mechanisms is crucial for evaluating TBHQ's therapeutic potential in neuroprotection.
Cardiovascular Health
Blood Pressure Regulation
Studies have shown that TBHQ can lower blood pressure by enhancing endothelial function through the activation of endothelial nitric oxide synthase (eNOS). This action is mediated by the phosphorylation of Akt, which subsequently increases nitric oxide production . Such findings suggest that TBHQ could be beneficial in managing hypertension and improving cardiovascular health.
Safety and Toxicological Concerns
Cytotoxicity and Genotoxicity
Despite its beneficial applications, concerns regarding the safety of TBHQ have emerged. Studies indicate that high doses can lead to cytotoxic and genotoxic effects, including DNA damage and alterations in cellular integrity . Regulatory bodies continue to evaluate the safety profile of TBHQ to ensure consumer protection.
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Insights |
---|---|---|
Food Preservation | Antioxidant to prevent oxidation in food products | Effective at low concentrations; extends shelf life |
Antibacterial | Exhibits antibacterial properties against pathogens like Staphylococcus aureus | TBBQ shows significant activity; potential healthcare use |
Neurological Research | Influences outcomes in ischemic stroke models | May worsen stroke outcomes; activates Nrf2 pathway |
Cardiovascular Health | Lowers blood pressure via endothelial function enhancement | Activates eNOS through Akt phosphorylation |
Safety Concerns | Potential cytotoxicity and genotoxicity | High doses may cause DNA damage; ongoing safety evaluations |
Mechanism of Action
The mechanism by which t-Butylhydroquinone exerts its effects involves its antioxidant properties. It can scavenge free radicals and prevent oxidative damage. It interacts with molecular targets like Keap1, which is involved in the regulation of the antioxidant response . This interaction helps in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
t-Butylhydroquinone is often compared with other similar compounds such as:
Butylated hydroxyanisole (BHA): Both are used as food preservatives and antioxidants, but t-Butylhydroquinone is more effective in preventing oxidative rancidity of fats and oils.
4-tert-Butylcatechol (TBC): Both compounds are used as stabilizers, but t-Butylhydroquinone is more commonly used in food and pharmaceutical applications.
t-Butylhydroquinone is unique due to its high antioxidant efficacy and its ability to stabilize various chemical formulations without causing discoloration or altering the flavor and odor of the products it is added to .
Biological Activity
Introduction
Tert-butylhydroquinone (tBHQ) is a synthetic phenolic antioxidant widely used as a food preservative. Its biological activity has garnered attention due to its dual role as an antioxidant and its effects on various cellular processes, including its impact on oxidative stress, inflammation, and potential antibacterial properties. This article explores the biological activity of tBHQ, summarizing key research findings, case studies, and relevant data.
tBHQ primarily acts through the activation of the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects against oxidative stress. It has been shown to induce the production of reactive oxygen species (ROS) at certain concentrations, leading to varied biological responses depending on the context and concentration used.
Antioxidant Activity
tBHQ is known for its potent antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. For instance, in a study involving human umbilical vein endothelial cells (HUVEC), tBHQ was found to activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) release and reduced oxidative stress-induced endothelial dysfunction .
Neuroprotective Effects
In a murine model of ischemic stroke, tBHQ was observed to compromise survival rates and worsen stroke outcomes despite its antioxidant capabilities. The study demonstrated that tBHQ treatment led to increased infarct size and neurological deficits, indicating that while it has neuroprotective potential at lower concentrations, higher doses may exacerbate damage by disrupting mitochondrial function in cerebrovascular endothelial cells .
Antibacterial Activity
Recent studies have highlighted tBHQ's antibacterial properties, particularly through its oxidation product tert-butylbenzoquinone (TBBQ). TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. This compound disrupts bacterial membrane integrity without causing lysis, making it a candidate for further investigation as an antibacterial agent .
Case Study 1: Asthma Induction
A notable case involved a 49-year-old factory worker who developed asthma symptoms linked to exposure to tBHQ during cleaning processes. This case underscores the potential respiratory sensitization effects of tBHQ in occupational settings .
Case Study 2: Blood Pressure Regulation
Another study explored the effects of tBHQ on blood pressure regulation in Angiotensin II-induced hypertensive mice. The findings suggested that tBHQ treatment reduced blood pressure by enhancing eNOS activity through Akt phosphorylation, indicating a protective cardiovascular role under specific conditions .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are standardized dosage protocols for TBHQ in rodent neuroprotection studies?
TBHQ is administered intraperitoneally (i.p.) at 16.7 mg/kg/day for 5 days in LPS-induced inflammation models, dissolved in DMSO and diluted with PBS to ensure solubility . For subarachnoid hemorrhage (SAH) models, oral administration at specific post-injury timepoints (e.g., 30 min and 24 hrs post-SAH) is effective in reducing brain edema and cognitive deficits . In vitro, pretreatment with 40 μM TBHQ for 16 hours mitigates apoptosis in paraquat-exposed cells . Methodological Note: Validate solubility and stability via HPLC and confirm bioavailability through plasma concentration assays.
Q. How to select appropriate animal models for studying TBHQ’s antioxidant effects?
Model selection depends on the target pathology:
- SAH-induced brain injury : Rat models with autologous blood injection into the prechiasmatic cistern to mimic oxidative stress and blood-brain barrier disruption .
- Diabetic retinopathy : Streptozotocin-induced diabetic rats to assess retinal oxidative stress and Nrf2 pathway activation .
- Cyclophosphamide-induced toxicity : Rodent models evaluating lung or hepatic oxidative damage . Key Consideration: Ensure the model replicates human disease mechanisms (e.g., chronic vs. acute oxidative stress).
Advanced Research Questions
Q. How to mechanistically analyze TBHQ’s activation of the Keap1/Nrf2/ARE pathway in diverse injury models?
- Western Blotting : Quantify Keap1, Nrf2, HO-1, and NQO1 protein levels in cortical tissues (e.g., SAH models show upregulated Nrf2 and downstream targets after TBHQ treatment) .
- Immunohistochemistry : Visualize Nrf2 nuclear translocation in H9c2 cells or retinal tissues to confirm pathway activation .
- Inhibitor Co-treatment : Use Nrf2 inhibitors (e.g., ML385) to isolate TBHQ-specific effects .
Q. How to resolve contradictions between TBHQ’s neuroprotective effects and potential toxicological risks?
- Dose-Response Analysis : Compare low-dose neuroprotection (e.g., 16.7 mg/kg) with high-dose toxicity thresholds identified in carcinogenicity studies .
- Metabolite Profiling : Assess TBHQ metabolites (e.g., tert-butylquinone) using LC-MS to evaluate bioaccumulation risks .
- Longitudinal Studies : Monitor cognitive outcomes (Morris water maze) and histopathological changes over extended periods to distinguish transient vs. chronic effects .
Q. What methodologies are optimal for evaluating TBHQ’s combinatorial effects with other therapeutics?
- Synergy Testing : Use isobolographic analysis to assess TBHQ’s interaction with chitosan in neuroprotection studies (e.g., reduced neuroinflammation in rat models) .
- Pathway Crosstalk : Co-administer TBHQ with autophagy inhibitors (e.g., chloroquine) to investigate Nrf2-Atg7 interactions in paraquat-induced apoptosis .
Q. How to design experiments assessing TBHQ’s impact on cytokine profiles in oxidative stress models?
- ELISA Quantification : Measure TNF-α, IL-6, and IL-1β levels in lung or brain tissues post-TBHQ treatment in cyclophosphamide or SAH models .
- Transcriptomics : Perform RNA sequencing on LPS-activated macrophages to identify TBHQ-modulated inflammatory genes (e.g., NLRP3, caspase-1) .
Q. Methodological Notes for Data Interpretation
- Cognitive Assessment : Use the Morris water maze to evaluate spatial learning deficits in SAH models, with probe trials quantifying time spent in the target quadrant .
- Statistical Rigor : Apply one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
Properties
IUPAC Name |
2-tert-butylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXCDMCOKJUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Record name | TERT-BUTYLHYDROQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19931 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020220 | |
Record name | tert-Butylhydroquinone | |
Source | EPA DSSTox | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylhydroquinone appears as white to light tan crystalline powder or a fine beige powder. Very slight aromatic odor. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid, White crystalline solid having a characteristic odour, White to light tan solid; [HSDB] Tan powder; [MSDSonline], Solid | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | t-Butylhydroquinone | |
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Record name | 2-tert-Butyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
563 °F at 760 mmHg (NTP, 1992), 295 °C | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | T-BUTYLHYDROQUINONE | |
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Flash Point |
340 °F (NTP, 1992), 171 °C (340 °F) - closed cup | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | T-BUTYLHYDROQUINONE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in ethanol, Solubility: 5% in water at 95 °C, 5% in lard at 50 °C, In water, 2000 mg/L at 30 °C (Shake-flask method), Solubility in fats and food-grade solvents is good, (at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil, Soluble in acetone, alcohol, ethyl acetate | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | TERTIARY-BUTYLHYDROQUINONE (TBHQ) | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | T-BUTYLHYDROQUINONE | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink, 1.05 | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | T-BUTYLHYDROQUINONE | |
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Vapor Density |
5.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.73 (Air = 1) | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | T-BUTYLHYDROQUINONE | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992) | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Mechanism of Action |
... In this study, tert-butylhydroquinone (tBHQ), a widely used Nrf2 activator, was initially employed to investigate the potential protective role of Nrf2 activation in saturated fatty acid (SFA)-induced hepatoxicity. As expected, SFA-induced hepatocyte cell death was prevented by tBHQ in both AML-12 mouse hepatocytes and HepG2 human hepatoma cells. However, the protective effect of tBHQ is Nrf2-independent, because the siRNA-mediated Nrf2 silencing did not abrogate tBHQ-conferred protection. Alternatively, our results revealed that autophagy activation was critically involved in the protective effect of tBHQ on lipotoxicity. tBHQ induced autophagy activation and autophagy inhibitors abolished tBHQ's protection. The induction of autophagy by tBHQ exposure was demonstrated by the increased accumulation of LC3 puncta, LC3-II conversion, and autophagic flux (LC3-II conversion in the presence of proteolysis inhibitors). Subsequent mechanistic investigation discovered that tBHQ exposure activated AMP-activated protein kinase (AMPK) and siRNA-mediated AMPK gene silencing abolished tBHQ-induced autophagy activation, indicating that AMPK is critically involved in tBHQ-triggered autophagy induction. Furthermore, our study provided evidence that tBHQ-induced autophagy activation is required for its Nrf2-activating property. Collectively, our data uncover a novel mechanism for tBHQ in protecting hepatocytes against SFA-induced lipotoxicity. tBHQ-triggered autophagy induction contributes not only to its hepatoprotective effect, but also to its Nrf2-activating property., /An/ outbreak of H7N9 influenza in China /was/ of high concern to public health. H7 hemagglutinin (HA) plays a critical role in influenza entry and thus HA presents an attractive target for antivirals. Previous studies have suggested that the small molecule tert-butyl hydroquinone (TBHQ) inhibits the entry of influenza H3 HA by binding to the stem loop of HA and stabilizing the neutral pH conformation of HA, thereby disrupting the membrane fusion step. Based on amino acid sequence, structure and immunogenicity, H7 is a related Group 2 HA. In this work we show, using a pseudovirus entry assay, that TBHQ inhibits H7 HA-mediated entry, as well as H3 HA-mediated entry, with an IC50 ~ 6 uM. Using NMR, we show that TBHQ binds to the H7 stem loop region. STD NMR experiments indicate that the aromatic ring of TBHQ makes extensive contact with the H7 HA surface. Limited proteolysis experiments indicate that TBHQ inhibits influenza entry by stabilizing the H7 HA neutral pH conformation. Together, this work suggests that the stem loop region of H7 HA is an attractive target for therapeutic intervention and that TBHQ, which is a widely used food preservative, is a promising lead compound. | |
Record name | T-BUTYLHYDROQUINONE | |
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Color/Form |
White to light tan crystalline powder or a fine beige powder, White crystalline solid | |
CAS No. |
1948-33-0 | |
Record name | TERT-BUTYLHYDROQUINONE | |
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Record name | tert-Butylhydroquinone | |
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Record name | t-Butylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylhydroquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tert-Butylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12674942B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | T-BUTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-tert-Butyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 to 264 °F (NTP, 1992), 126.5-128.5 °C, 127 - 129 °C | |
Record name | TERT-BUTYLHYDROQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19931 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | T-BUTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/838 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-tert-Butyl-1,4-benzenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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